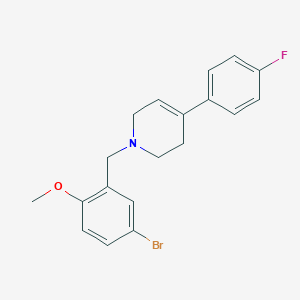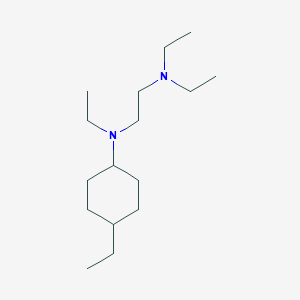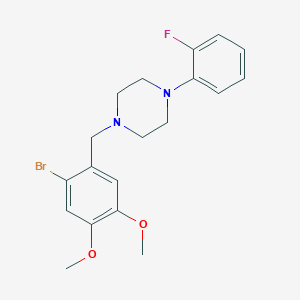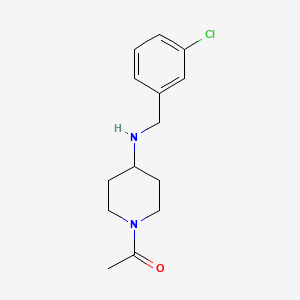
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (abbreviated as 5-Br-M-3-TBP) is a synthetic compound that belongs to the family of tetrahydropyridines. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with dopamine D2 receptors. It acts as a dopamine D2 receptor agonist, which leads to an increase in dopamine release. This increase in dopamine release may help in the treatment of Parkinson's disease. Additionally, 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been found to have neuroprotective effects in animal models of Alzheimer's disease. It has been suggested that these neuroprotective effects may be due to its ability to inhibit the aggregation of beta-amyloid protein, which is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has a range of biochemical and physiological effects. It has been found to increase dopamine release, which may help in the treatment of Parkinson's disease. Additionally, it has been found to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has been found to have antidepressant effects in animal models of depression.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments include its potential therapeutic applications in various diseases, its ability to act as a dopamine D2 receptor agonist, and its neuroprotective effects. However, there are also limitations to using 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments. These limitations include the need for further research to fully understand its mechanism of action, its potential side effects, and the need for more studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. These include further studies on its mechanism of action, its potential therapeutic applications in various diseases, and its safety and efficacy in humans. Additionally, future research could focus on the development of new analogs of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine with improved pharmacological properties. Furthermore, studies could investigate the potential use of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in combination with other drugs for the treatment of various diseases. Finally, research could focus on the development of new methods for the synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine and its analogs.
Scientific Research Applications
Scientific research has focused on the potential therapeutic applications of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in various diseases. Studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression. It has been found to act as a dopamine D2 receptor agonist, which may help in the treatment of Parkinson's disease. Additionally, 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has been found to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c1-23-19-7-4-17(20)12-16(19)13-22-10-8-15(9-11-22)14-2-5-18(21)6-3-14/h2-8,12H,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLZYGIJASISQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(=CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B3850176.png)
![2,2'-[(2,5-difluorobenzyl)imino]diethanol](/img/structure/B3850177.png)

![(5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-furyl)methyl acetate](/img/structure/B3850200.png)

![1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B3850230.png)

![(4-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850238.png)
![1-[3-(benzyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850239.png)
![(4-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850245.png)

![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B3850251.png)
![2-[methyl(2-phenylethyl)amino]-1-phenylethanol](/img/structure/B3850256.png)
